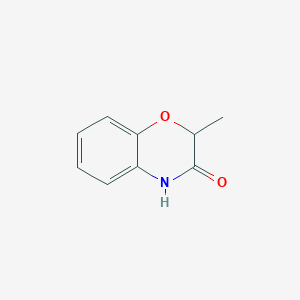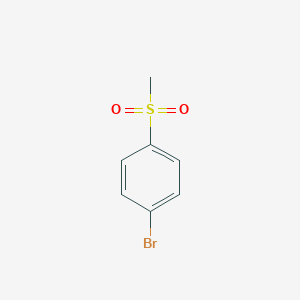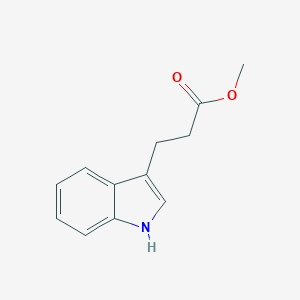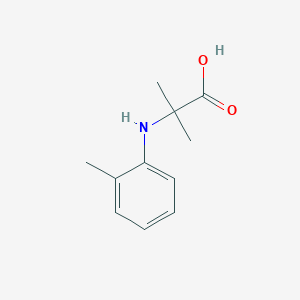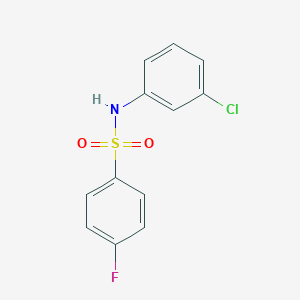
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the transport of chloride and bicarbonate ions across the cell membrane, and its dysfunction is associated with the genetic disease cystic fibrosis. CFTRinh-172 has been shown to selectively inhibit CFTR function by binding to a specific site on the protein, making it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis.
Mécanisme D'action
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR protein known as the regulatory domain, which is involved in the regulation of CFTR function. By binding to this site, N-(3-chlorophenyl)-4-fluorobenzenesulfonamide prevents the opening of the CFTR channel and the transport of chloride and bicarbonate ions across the cell membrane. The exact mechanism of action of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide is still not fully understood, but it is thought to involve conformational changes in the CFTR protein that affect its function.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to selectively inhibit CFTR function without affecting other ion channels or transporters in the cell. This specificity makes it a valuable tool for studying CFTR biology and developing new therapies for cystic fibrosis. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been shown to reduce airway surface liquid volume and mucus viscosity in animal models of cystic fibrosis, suggesting that it could be used to improve lung function in patients with the disease. However, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has several advantages as a tool for studying CFTR function. It is a highly selective inhibitor of CFTR that does not affect other ion channels or transporters in the cell. It is also relatively easy to use and has been widely used in scientific research, with a large body of literature supporting its use. However, there are also some limitations to using N-(3-chlorophenyl)-4-fluorobenzenesulfonamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the complex regulation of CFTR in vivo. It also has limited solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and its role in cystic fibrosis. One area of research is the development of new CFTR modulators that can overcome the limitations of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide and improve lung function in patients with cystic fibrosis. Another area of research is the investigation of the molecular mechanisms underlying CFTR inhibition by N-(3-chlorophenyl)-4-fluorobenzenesulfonamide, which could lead to the development of more specific and effective CFTR inhibitors. Finally, there is a need for further studies to determine the safety and efficacy of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide as a therapeutic agent for cystic fibrosis.
Méthodes De Synthèse
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide can be synthesized using a multistep procedure starting from 3-chlorophenylamine and 4-fluorobenzenesulfonyl chloride. The reaction involves the formation of an amide bond between the amine and sulfonyl chloride groups, followed by a series of purification steps to isolate the final product. The synthesis of N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been described in detail in several publications, including a patent application by the original inventors.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has been used extensively in scientific research to study the function of CFTR and its role in cystic fibrosis. It has been shown to inhibit CFTR-mediated chloride and bicarbonate transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. N-(3-chlorophenyl)-4-fluorobenzenesulfonamide has also been used to investigate the regulation of CFTR by other proteins and signaling pathways, as well as to develop new therapies for cystic fibrosis based on CFTR modulation.
Propriétés
Numéro CAS |
3798-82-1 |
|---|---|
Nom du produit |
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide |
Formule moléculaire |
C12H9ClFNO2S |
Poids moléculaire |
285.72 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-9-2-1-3-11(8-9)15-18(16,17)12-6-4-10(14)5-7-12/h1-8,15H |
Clé InChI |
NLAAPDRBWPCVOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)F |
Autres numéros CAS |
3798-82-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
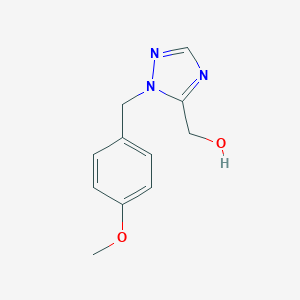
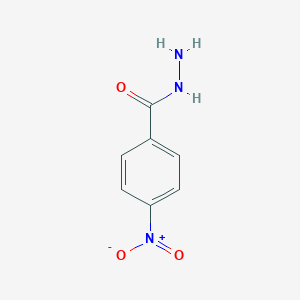

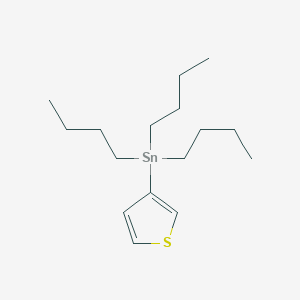

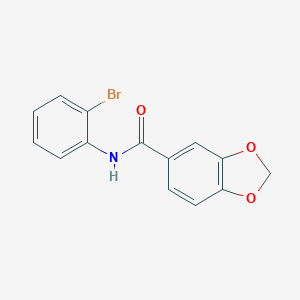
![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

